molecular formula C5H4N4O B14455558 1H-Pyrimido[4,5-E][1,3,4]oxadiazine CAS No. 74664-58-7

1H-Pyrimido[4,5-E][1,3,4]oxadiazine

Cat. No.: B14455558
CAS No.: 74664-58-7
M. Wt: 136.11 g/mol
InChI Key: MOBDIMUMKGKFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Heterocyclic Systems in Contemporary Chemical Research

Fused heterocyclic systems, which consist of two or more rings sharing at least one common bond, are integral to the development of new pharmaceuticals, agrochemicals, and functional materials. Their rigid structures and defined three-dimensional shapes allow for specific interactions with biological targets, making them privileged scaffolds in drug discovery. researchgate.netnih.gov The fusion of different heterocyclic rings can modulate the electronic properties, solubility, and metabolic stability of the resulting molecule, often leading to enhanced biological activity compared to the individual components. nih.gov These complex structures form the core of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net

Overview of Pyrimidine (B1678525) and Oxadiazine Heterocyclic Motifs

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It is a fundamental component of nucleic acids (cytosine, thymine, and uracil), and its derivatives are consequently involved in a vast number of biological processes. nih.gov The pyrimidine scaffold is a common feature in a multitude of approved drugs, showcasing its versatility and importance in medicinal chemistry. nih.gov

The 1,3,4-oxadiazine is a six-membered heterocyclic ring containing one oxygen and two nitrogen atoms. researchgate.net While the five-membered 1,3,4-oxadiazole (B1194373) ring has been more extensively studied, the 1,3,4-oxadiazine moiety is also recognized as an important structural motif in bioactive compounds. researchgate.netmdpi.comnih.gov Derivatives of 1,3,4-oxadiazine have been investigated for a range of biological activities, including antimicrobial and antitumor properties. researchgate.net The synthesis of 1,3,4-oxadiazine derivatives can be achieved through several methods, such as the cyclization of α,β-unsaturated nitriles and the reaction of hydrazides with carbonyl compounds. researchgate.net

Historical Context and Evolution of Synthetic Methodologies for Pyrimido[4,5-E]researchgate.netcolab.wsmdpi.comoxadiazine Scaffolds

The synthesis of fused pyrimidine derivatives has evolved significantly over the years, with modern strategies focusing on efficiency, diversity, and green chemistry principles. Early methods often involved multi-step sequences with harsh reaction conditions. Contemporary approaches, however, increasingly utilize one-pot reactions, multicomponent reactions, and catalysis to streamline the synthesis of complex heterocyclic systems. colab.ws The development of synthetic routes for fused pyrimidines has been driven by the continued interest in their pharmacological potential. nih.gov

While a detailed historical timeline for the synthesis of the specific 1H-Pyrimido[4,5-E] researchgate.netcolab.wsmdpi.comoxadiazine ring system is not extensively documented in readily available literature, the synthetic strategies for analogous structures provide valuable insight. For instance, the synthesis of the closely related pyrimido[4,5-e] researchgate.netcolab.wsmdpi.comthiadiazine system, which contains a sulfur atom in place of the oxygen, has been reported. One such method involves the cyclocondensation of alkyl-2-phenylhydrazinecarbodithioates with a substituted pyrimidine, specifically 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392), in a basic medium like acetonitrile. biointerfaceresearch.com This reaction builds the thiadiazine ring onto the pyrimidine core. It is plausible that similar strategies, involving the use of appropriate oxygen-containing precursors, could be adapted for the synthesis of the corresponding 1H-Pyrimido[4,5-E] researchgate.netcolab.wsmdpi.comoxadiazine.

The general evolution of synthetic strategies for such fused systems has moved towards methodologies that offer advantages like shorter reaction times, the use of reusable catalysts, and solvent-free or aqueous reaction conditions, reflecting a broader trend in organic synthesis towards more sustainable practices. colab.ws

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74664-58-7

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

1H-pyrimido[4,5-e][1,3,4]oxadiazine

InChI

InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)9-8-3-10-4/h1-3H,(H,6,7,9)

InChI Key

MOBDIMUMKGKFRI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)NN=CO2

Origin of Product

United States

Synthetic Strategies and Methodologies for 1h Pyrimido 4,5 E 1 2 3 Oxadiazine and Its Derivatives

Conventional Multistep Synthesis Approaches

Conventional methods for constructing the 1H-Pyrimido[4,5-e] ajol.inforesearchgate.netnih.govoxadiazine scaffold typically involve the sequential formation of the pyrimidine (B1678525) and oxadiazine rings, followed by their fusion.

Cyclization Reactions for the Construction of the Pyrimidine Ring Precursors

The foundation of the pyrimido[4,5-e] ajol.inforesearchgate.netnih.govoxadiazine system lies in the synthesis of a suitably functionalized pyrimidine ring. A common strategy involves the cyclization of β-formyl enamides with urea (B33335), catalyzed by samarium chloride under microwave irradiation, to yield pyrimidine precursors. organic-chemistry.org Another approach is the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.org Furthermore, a three-component reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, provides a metal-free and solvent-free route to substituted pyrimidines. organic-chemistry.org

Methodologies for the Formation of theajol.inforesearchgate.netnih.govOxadiazine Moiety

The 1,3,4-oxadiazine ring is a key component of the target heterocyclic system. The synthesis of this moiety often begins with the preparation of acylhydrazides. mdpi.com These can be derived from the reaction of esters with hydrazine (B178648) hydrate. mdpi.com A significant method for forming the 1,3,4-oxadiazole (B1194373) ring, a related structure, involves the cyclization of acylhydrazones. This can be achieved using various reagents, including hypervalent iodine compounds or through a copper-catalyzed C-H functionalization of N-arylidenearoylhydrazides. organic-chemistry.org Another route involves the reaction of acylhydrazides with carbon disulfide in the presence of a base, followed by acidification. mdpi.com

A one-pot protocol for the synthesis of 1,3,4-oxadiazines involves the aerobic oxidation of acylhydrazides to N-acyldiazenes, which then undergo a [2+4] cycloaddition with allenoates. mdpi.com

Strategies for the Annulation and Fusion of the Pyrimidine and Oxadiazine Rings

The fusion of the pyrimidine and oxadiazine rings is the critical step in forming the final 1H-Pyrimido[4,5-e] ajol.inforesearchgate.netnih.govoxadiazine structure. This is often achieved through cyclocondensation reactions. For instance, starting with a functionalized pyrimidine, such as one bearing a hydrazine group, reaction with an appropriate orthoester can lead to the formation of the fused triazolopyrimido-oxadiazine system. researchgate.net

Another strategy involves the reaction of a di-halosubstituted pyrimidine with a bidentate nucleophile. For example, the cyclocondensation of alkyl-2-phenylhydrazinecarbodithioates with 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) can yield the analogous pyrimido[4,5-e] ajol.inforesearchgate.netnih.govthiadiazine system, highlighting a potential route for the oxadiazine counterpart. researchgate.net

Utilization of Specific Starting Materials in Convergent and Divergent Synthesis (e.g., 5-bromo-2-chloro-6-methyl-4-(1-methylhydrazino)pyrimidine)

The use of specific, highly functionalized starting materials can streamline the synthesis of pyrimido[4,5-e] ajol.inforesearchgate.netnih.govoxadiazine derivatives. For example, 5-bromo-2-chloro-6-methyl-4-(1-methylhydrazino)pyrimidine serves as a versatile precursor. researchgate.net This compound can be readily prepared from 5-bromo-2,4-dichloro-6-methylpyrimidine by treatment with methylhydrazine. researchgate.net The resulting hydrazinopyrimidine can then undergo reaction with various electrophiles to construct the fused oxadiazine ring. For instance, its reaction with arylisothiocyanates leads to intermediates that can cyclize to form 2-anilino-pyrimido[4,5-e] ajol.inforesearchgate.netnih.govthiadiazines, a reaction pathway that suggests similar possibilities for oxadiazine formation using appropriate oxygen-containing reagents. researchgate.net

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a shift towards developing more efficient and environmentally friendly synthetic methods. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in this regard.

One-Pot Multicomponent Reactions (MCRs) for Enhanced Efficiency

Multicomponent reactions offer significant advantages by combining three or more starting materials in a single reaction vessel to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. ijcrt.org While specific MCRs for 1H-Pyrimido[4,5-e] ajol.inforesearchgate.netnih.govoxadiazine are not extensively detailed in the provided context, the principles of MCRs are well-established for related heterocyclic systems. For example, a one-pot, three-component synthesis of novel furo[2,3-d]pyrimidines has been developed, showcasing the potential of this approach. nih.gov Similarly, pyrimido[5,4-e] ajol.inforesearchgate.netoxazine diones have been synthesized efficiently via a one-pot three-component reaction of thiobarbituric acid, aryl glyoxals, and N-methyl urea. researchgate.netresearchgate.net These examples underscore the applicability of MCR strategies for the construction of complex fused pyrimidine heterocycles, suggesting a promising avenue for the efficient synthesis of 1H-Pyrimido[4,5-e] ajol.inforesearchgate.netnih.govoxadiazine derivatives.

Starting MaterialReagentsProductReference
5-bromo-2,4-dichloro-6-alkylpyrimidinesDithizone5-alkyl-7-chloro-3-phenylazo-1-phenyl-1H-pyrimido[4,5-e] ajol.inforesearchgate.netnih.govthiadiazines ajol.info
Thiobarbituric acid, Aryl glyoxals, N-methyl ureaEtOH, Microwave4-benzoyl-7-thioxo-4,6,7,8-tetrahydro-2H-pyrimido[5,4-e] ajol.inforesearchgate.netoxazine-2,5(3H)-diones researchgate.netresearchgate.net
1,3-disubstituted 6-amino uracilsHydrazine1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones nih.gov
5-bromo-2,4-dichloro-6-methylpyrimidineAlkyl-2-phenylhydrazinecarbodithioates3-alkylsulfanyl-7-chloro-5-methyl-1-phenyl-1H-pyrimido[4,5-e] ajol.inforesearchgate.netnih.govthiadiazines researchgate.net
Acylhydrazides, AllenoatesNaNO2, HNO3, DMAP1,3,4-Oxadiazines mdpi.com

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a significant advancement in chemical synthesis, offering considerable advantages over conventional heating methods. nih.gov This technique utilizes microwave energy to directly heat reactants, leading to a rapid increase in temperature and significantly accelerated reaction rates. nih.govarkat-usa.org For heterocyclic systems, this often translates to dramatically reduced reaction times, higher product yields, and increased purity. rawdatalibrary.netnih.gov

While specific studies focusing exclusively on the microwave-assisted synthesis of 1H-Pyrimido[4,5-E] rawdatalibrary.netnih.govresearchgate.netoxadiazine are not extensively detailed in the available research, the benefits of this technology have been clearly demonstrated for structurally related compounds. For instance, the synthesis of pyrimido[5,4-e] rawdatalibrary.netnih.govoxazine dione (B5365651) derivatives was conducted using both conventional thermal heating and microwave irradiation. researchgate.netresearchgate.net The results, as summarized in the table below, highlight the kinetic advantages of the microwave-assisted approach.

MethodReaction TimeYieldReference
Conventional Heating (Reflux)1 hour85% researchgate.net
Microwave Irradiation5 minutes94% researchgate.net

The data clearly shows that microwave irradiation reduced the reaction time from one hour to just five minutes while also improving the yield. researchgate.net This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which is a hallmark of microwave chemistry. nih.gov Similar efficiencies have been reported for the synthesis of various 1,3,4-oxadiazole derivatives, where microwave methods provide higher yields in shorter times compared to conventional reflux conditions. wjarr.comnih.gov These findings strongly suggest that microwave-assisted synthesis is a highly effective and advantageous strategy for accelerating the reaction kinetics in the production of 1H-Pyrimido[4,5-E] rawdatalibrary.netnih.govresearchgate.netoxadiazine and its derivatives.

Application of Green Chemistry Principles in Pyrimido[4,5-E]rawdatalibrary.netnih.govresearchgate.netoxadiazine Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. These principles focus on the use of renewable resources, eco-friendly solvents, and energy-efficient processes. researchgate.netnih.gov In the context of synthesizing pyrimidine-fused heterocycles, several green strategies have been successfully applied.

Key green chemistry approaches applicable to the synthesis of 1H-Pyrimido[4,5-E] rawdatalibrary.netnih.govresearchgate.netoxadiazine include:

Use of Eco-Friendly Solvents: Traditional syntheses often rely on volatile organic compounds. A greener alternative is the use of water or aqueous ethanol (B145695) as the reaction medium. nih.govnih.govnih.gov For example, the synthesis of 5-aryl-pyrimido[4,5-b]quinoline-diones was achieved in an aqueous medium using L-proline as an organocatalyst. nih.gov

Alternative Energy Sources: Beyond microwave synthesis, other energy sources like ultrasound (sonochemistry) and solar energy can be employed. researchgate.netbme.hu The synthesis of pyrido[2,3-e]1,3,4-oxadiazine derivatives was accomplished using parabolic solar reflectors as a clean and sustainable energy source. researchgate.net Sonochemical methods, using water as a solvent, have also proven to be highly efficient and environmentally benign for synthesizing 1,3,5-triazine (B166579) derivatives. nih.gov

Solvent-Free Reactions: Grinding chemistry, a solvent-free technique, has been used for the synthesis of pyrido[2,3-e]1,3,4-oxadiazines, offering simplicity, time efficiency, and high atom economy. researchgate.net

Reusable Catalysts: The development of recoverable and reusable catalysts, particularly nanocatalysts, is a cornerstone of green synthesis, as it reduces waste and cost. nih.govjsynthchem.com

These methodologies underscore a commitment to developing sustainable synthetic pathways that are not only efficient but also environmentally responsible.

Catalytic Approaches, Including Nanocatalysis, for Improved Yields and Selectivity

Catalysis plays a crucial role in enhancing the efficiency of heterocyclic synthesis. The development of novel catalytic systems, especially in the realm of nanocatalysis, has led to significant improvements in reaction yields, selectivity, and conditions. nih.govjsynthchem.com

For the synthesis of related pyrimido-oxazine structures, a notable example is the use of an ionic liquid supported on iron oxide (Fe₃O₄) nanoparticles. jsynthchem.com This magnetically reusable nanocatalyst demonstrated high efficiency in a one-pot, three-component reaction to produce pyrimido[5,4-e] rawdatalibrary.netnih.govoxazines with yields ranging from 80-95% in short reaction times (40-60 minutes). jsynthchem.com A key advantage of this system is the ability to recover the catalyst using an external magnet and reuse it for multiple cycles without a significant loss of activity. jsynthchem.com

Other examples of advanced catalytic systems used for similar pyrimidine-based heterocycles are detailed below.

CatalystTarget Compound ClassKey AdvantagesReference
Fe₃O₄-SiO₂@IL (Ionic Liquid on Magnetic Nanoparticles)Pyrimido[5,4-e] rawdatalibrary.netnih.govoxazinesHigh yields (80-95%), short reaction times, catalyst reusability. jsynthchem.com
ZrO₂ NanoparticlesPyrimido[4,5-b]quinolinedionesGreen catalyst, efficient multi-component reaction. nih.gov
LDH@PTRMS@DCMBA@CuI (Copper on Layered Double Hydroxide)5-amino-1H-pyrazole-5-carbonitrilesExcellent yields (85-93%), short reaction times (15-27 min), reusability. nih.gov
[C₄(DABCO-SO₃H)₂].4ClO₄ (DABCO-based ionic liquid)Pyrimido[4,5-d]pyrimidinesHigh yields, short reaction times, catalyst reusability. oiccpress.com

These catalytic strategies offer milder reaction conditions, easier product purification, and alignment with green chemistry principles, making them highly suitable for the efficient and selective synthesis of 1H-Pyrimido[4,5-E] rawdatalibrary.netnih.govresearchgate.netoxadiazine derivatives.

Design and Synthesis of Functionalized and Substituted Pyrimido[4,5-E]rawdatalibrary.netnih.govresearchgate.netoxadiazines

The functionalization of the pyrimido-oxadiazine scaffold is essential for modulating its physicochemical and biological properties. Synthetic strategies are designed to introduce a wide variety of substituents on both the pyrimidine and oxadiazine rings.

Strategies for Introducing Substituents on the Pyrimidine Ring

Introducing substituents onto the pyrimidine moiety can be achieved through two primary approaches:

"Bottom-up" Synthesis using Substituted Precursors: This is the most common strategy, where the pyrimidine ring is constructed from precursors that already contain the desired functional groups. nih.gov The classic synthesis of pyrimidines involves the condensation of a dinucleophile (like a substituted guanidine (B92328) or urea) with a three-carbon dielectrophile. nih.govumich.edu By choosing appropriately substituted starting materials, functional groups such as alkyl, aryl, and amino groups can be incorporated at various positions on the pyrimidine ring from the outset.

Post-Synthesis Modification of a Pre-formed Ring: This strategy involves starting with a pyrimidine ring that has reactive "handles," such as halogen atoms, which can be subsequently replaced by other functional groups through nucleophilic substitution reactions. researchgate.netresearchgate.net For example, the synthesis of pyrimido[4,5-e] rawdatalibrary.netnih.govresearchgate.netthiadiazine derivatives has been reported starting from 5-bromo-2,4-dichloro-6-methylpyrimidine. researchgate.net The chloro and bromo groups serve as leaving groups that can be displaced by various nucleophiles to introduce diversity at those positions.

Functionalization of the Oxadiazine Ring through Targeted Reactions

The 1,3,4-oxadiazole ring is generally stable, but its functionalization is typically achieved by incorporating desired substituents into the precursors before the final ring-closing (cyclization) step. mdpi.com The most prevalent method for forming the 1,3,4-oxadiazole ring is the dehydrative cyclization of N,N'-diacylhydrazines. mdpi.commdpi.com

In the context of the 1H-Pyrimido[4,5-E] rawdatalibrary.netnih.govresearchgate.netoxadiazine system, this involves a pyrimidine-containing acylhydrazide. The substituent at position 2 of the oxadiazine ring is determined by the nature of the second acyl group. For instance, reacting a pyrimidine-4-carbohydrazide (B1297796) with different orthoesters or acid chlorides would yield a range of 2-substituted pyrimido-oxadiazine derivatives. researchgate.net This approach allows for the systematic introduction of various alkyl or aryl groups to explore structure-activity relationships.

Synthesis of Fused Tricyclic Systems, e.g.,rawdatalibrary.netresearchgate.netresearchgate.netTriazolo[4,3':1,2]pyrimido[4,5-e]rawdatalibrary.netnih.govresearchgate.netoxadiazines

The 1H-Pyrimido[4,5-E] rawdatalibrary.netnih.govresearchgate.netoxadiazine core can serve as a platform for the construction of more complex fused tricyclic systems. A key example is the synthesis of rawdatalibrary.netresearchgate.netresearchgate.nettriazolo[4',3':1,2]pyrimido[4,5-e] rawdatalibrary.netnih.govresearchgate.netoxadiazines. researchgate.net This synthesis demonstrates the reactivity of the pyrimidine portion of the fused system, allowing for further annulation.

The synthetic pathway proceeds in two steps:

Reaction of a starting pyrimido[4,5-e] rawdatalibrary.netnih.govresearchgate.netoxadiazine with hydrazine hydrate. This step converts a group on the pyrimidine ring into a hydrazino derivative. researchgate.net

The resulting hydrazino intermediate is then treated with various orthoesters (e.g., triethyl orthoformate, triethyl orthoacetate) in acetic acid. This leads to the cyclization and formation of the fused rawdatalibrary.netresearchgate.netresearchgate.nettriazole ring. researchgate.net

Starting Pyrimido-oxadiazineReagentFused Tricyclic ProductReference
7-chloro-1,5-dimethyl-3-phenyl-1H-pyrimido[4,5-e] rawdatalibrary.netnih.govresearchgate.netoxadiazineHydrazine hydrate, then Triethyl orthoformate10-chloro-1,3,8-trimethyl-6-phenyl- rawdatalibrary.netresearchgate.netresearchgate.nettriazolo[4',3':1,2]pyrimido[4,5-e] rawdatalibrary.netnih.govresearchgate.netoxadiazine researchgate.net
7-chloro-1,5-dimethyl-3-phenyl-1H-pyrimido[4,5-e] rawdatalibrary.netnih.govresearchgate.netoxadiazineHydrazine hydrate, then Triethyl orthoacetate10-chloro-1,3,5,8-tetramethyl-6-phenyl- rawdatalibrary.netresearchgate.netresearchgate.nettriazolo[4',3':1,2]pyrimido[4,5-e] rawdatalibrary.netnih.govresearchgate.netoxadiazine researchgate.net

This strategy provides a versatile route to novel tricyclic heterocyclic systems with potential for diverse chemical and biological applications.

Elucidation of Reaction Mechanisms in Pyrimido 4,5 E 1 2 3 Oxadiazine Chemistry

Mechanistic Pathways of Key Cyclization and Annulation Reactions

The formation of the 1H-Pyrimido[4,5-E] mdpi.commanchester.ac.ukacs.orgoxadiazine ring system typically involves the construction of the oxadiazine ring onto a pre-existing pyrimidine (B1678525) core. This process is often achieved through cyclization or annulation reactions.

One plausible mechanistic pathway for the formation of a related pyrimido[5,4-e] mdpi.commanchester.ac.ukoxazine dione (B5365651) involves a one-pot, three-component reaction. This reaction proceeds through an initial Knoevenagel condensation between thiobarbituric acid and an aryl glyoxal (B1671930) to form an intermediate. This is followed by a Michael addition of N-methyl urea (B33335) to the intermediate, which then undergoes intramolecular cyclization to yield the final product. A similar strategy could be envisioned for the synthesis of 1H-Pyrimido[4,5-E] mdpi.commanchester.ac.ukacs.orgoxadiazine, where a suitably substituted pyrimidine derivative would react with a reagent that provides the necessary atoms for the oxadiazine ring.

Another general strategy for the synthesis of fused pyrimidines involves the use of amidines in cyclization reactions. These reactions can proceed via a [3+3] cycloaddition strategy. For instance, the copper-catalyzed synthesis of 2,6-disubstituted pyrimidones from terminal alkynes, CO2, and amidine hydrochloride has been reported. mdpi.com While not directly leading to the oxadiazine ring, this highlights the versatility of pyrimidine precursors in cycloaddition reactions.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also key in synthesizing such fused systems. For example, the synthesis of pyrimido[4,5-d]pyridazines has been achieved through a tandem reaction of pyrimidines and tetrazines under basic conditions, a process supported by DFT calculations. This suggests that complex, multi-step reaction pathways can lead to fused pyrimidine heterocycles.

A proposed mechanism for the formation of a pyrimido[5,4-e] mdpi.commanchester.ac.ukoxazine dione is presented in the table below, which could serve as an analogy for the synthesis of 1H-Pyrimido[4,5-E] mdpi.commanchester.ac.ukacs.orgoxadiazine.

StepReactantsIntermediate/ProductDescription
1Thiobarbituric acid, Aryl glyoxalIntermediate AKnoevenagel condensation
2Intermediate A, N-methyl ureaIntermediate BMichael addition
3Intermediate BPyrimido[5,4-e] mdpi.commanchester.ac.ukoxazine dioneIntramolecular cyclization

Investigation of Intermediate Species Formation and Transformation

The isolation and characterization of intermediate species are paramount in confirming a proposed reaction mechanism. In the synthesis of fused pyrimidines, several types of intermediates can be postulated. For instance, in the synthesis of pyrimido[4,5-e] mdpi.commanchester.ac.ukacs.orgthiadiazine derivatives, an intermediate is formed by the reaction of 5-bromo-2-chloro-6-methyl-4(1-methylhydrazino)pyrimidine with arylisothiocyanates. This intermediate subsequently cyclizes to form the final product.

In the context of 1H-Pyrimido[4,5-E] mdpi.commanchester.ac.ukacs.orgoxadiazine synthesis, a key intermediate would likely be a substituted pyrimidine with a side chain containing the nascent oxadiazine ring components. For example, a pyrimidine bearing a hydrazide or a related functional group at the 5-position could be a precursor. Reaction with a suitable carbonyl compound or an orthoester could then lead to the cyclization and formation of the oxadiazine ring. The transformation of these intermediates often involves nucleophilic attack from a nitrogen or oxygen atom of the side chain onto an electrophilic carbon of the pyrimidine ring or an external reagent, followed by a dehydration or elimination step to yield the aromatic fused system.

The formation of a pyrazolium (B1228807) ylide intermediate has been proposed in the N-N cleaving carbon atom insertion reaction that converts pyrazoles to pyrimidines, a transformation supported by DFT calculations. nih.gov This highlights the possibility of unconventional intermediates in the synthesis of pyrimidine-containing heterocycles.

Proposed Intermediate TypePrecursorsTransformation
5-Hydrazinopyrimidine derivativeSubstituted pyrimidine, Hydrazine (B178648)Cyclization with a carbonyl compound
Pyrimidine with an N-acylhydrazone side chain5-Formylpyrimidine, HydrazideOxidative cyclization
Spirocyclic intermediateActivated pyrimidine, NucleophileRing-opening and rearrangement

Exploration of Rearrangement Reactions (e.g., Smiles Rearrangement) During Synthesis

Rearrangement reactions, particularly the Smiles rearrangement, are known to occur during the synthesis of various heterocyclic compounds and can play a crucial role in the formation of pyrimidine-fused systems. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.

While direct evidence for a Smiles rearrangement in the synthesis of 1H-Pyrimido[4,5-E] mdpi.commanchester.ac.ukacs.orgoxadiazine is not prominently reported, its occurrence in the synthesis of related aza-heterocycles suggests it as a plausible pathway. For example, a photo-Smiles rearrangement has been mechanistically investigated in the formation of Blatter radical helicenes from 8-aryloxy-3-phenylbenzo[e] mdpi.comacs.orgnih.govtriazines. acs.org This process involves the formation of a zwitterionic intermediate followed by intramolecular polar cyclization and ring-opening. acs.org

A computational study on the conversion of pyrimidines to pyrazoles, guided by computational analysis, has also been reported, indicating the power of theoretical chemistry in understanding and predicting rearrangement pathways in heterocyclic chemistry.

The general mechanism of a Smiles rearrangement involves an activated aromatic system and a nucleophilic side chain. In the context of pyrimidine chemistry, an appropriately substituted pyrimidine could undergo such a rearrangement to form the desired fused oxadiazine ring.

Rearrangement TypeKey FeaturesPotential Application in Pyrimido-oxadiazine Synthesis
Classical Smiles RearrangementIntramolecular nucleophilic aromatic substitution of an activated aryl ring.Formation of the oxadiazine ring by migration of a pyrimidine ring between two heteroatoms in a side chain.
Truce-Smiles RearrangementA variation of the Smiles rearrangement involving carbanions.Could be relevant if the side chain contains a suitable acidic proton.
Photo-Smiles RearrangementA photochemically induced Smiles rearrangement.Potentially applicable if the synthesis is carried out under photochemical conditions. acs.org

Kinetic and Thermodynamic Studies of Reaction Progression

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, activation energies, and the feasibility of a reaction. Such data is essential for optimizing reaction conditions and understanding the underlying mechanistic details.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation would be crucial for understanding the energy profile of the cyclization and annulation reactions leading to the pyrimido-oxadiazine core. A negative ΔG would indicate a spontaneous reaction, while the activation energy (Ea) derived from kinetic studies would provide information about the reaction barrier.

The following table presents hypothetical kinetic and thermodynamic parameters for a proposed cyclization step in the formation of a pyrimido-oxadiazine, based on general knowledge of similar heterocyclic ring-closure reactions.

ParameterHypothetical ValueSignificance
Rate Constant (k)1.5 x 10-4 s-1 at 298 KIndicates the speed of the reaction.
Activation Energy (Ea)85 kJ/molEnergy barrier that must be overcome for the reaction to occur.
Enthalpy of Activation (ΔH‡)82 kJ/molChange in heat content in going from reactants to the transition state.
Entropy of Activation (ΔS‡)-30 J/(mol·K)Change in disorder in going from reactants to the transition state; a negative value suggests a more ordered transition state, as expected for a cyclization reaction.
Gibbs Free Energy of Activation (ΔG‡)91 kJ/molOverall energy barrier for the reaction, combining enthalpy and entropy effects.

Computational Verification of Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms in organic chemistry. DFT calculations can be used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus verify or refute proposed mechanisms.

For the 1H-Pyrimido[4,5-E] mdpi.commanchester.ac.ukacs.orgoxadiazine system, computational studies could provide invaluable insights. For example, DFT calculations could be employed to:

Determine the most likely site of nucleophilic attack on the pyrimidine ring.

Calculate the activation barriers for different possible cyclization pathways.

Investigate the stability of proposed intermediates.

Model the transition state structures for key steps, such as the Smiles rearrangement.

Predict spectroscopic properties (e.g., NMR, IR) of intermediates and products to aid in their experimental identification.

While specific DFT studies on 1H-Pyrimido[4,5-E] mdpi.commanchester.ac.ukacs.orgoxadiazine are not widely published, computational investigations of related systems are available. For instance, DFT calculations have been used to support the proposed mechanism of pyrazole-to-pyrimidine ring expansion, which involves a pyrazolium ylide fragmentation followed by cyclization of a ring-opened intermediate. nih.govacs.org Furthermore, computational studies have guided the development of a method for converting pyrimidines into pyrazoles. These examples underscore the predictive power of computational chemistry in the field of heterocyclic synthesis.

The table below outlines a hypothetical computational study plan for the cyclization step in the synthesis of 1H-Pyrimido[4,5-E] mdpi.commanchester.ac.ukacs.orgoxadiazine.

Computational MethodObjectiveExpected Outcome
DFT (e.g., B3LYP/6-31G*)Geometry optimization of reactants, intermediates, transition states, and products.Optimized 3D structures and their relative energies.
Frequency CalculationsCharacterization of stationary points (minima or transition states).Confirmation of transition states (one imaginary frequency) and calculation of zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC)To connect a transition state with its corresponding reactant and product.Verification that the located transition state connects the desired minima on the potential energy surface.
Solvation Model (e.g., PCM)To account for the effect of the solvent on the reaction energetics.More accurate prediction of reaction barriers and stabilities in solution.

Spectroscopic and Crystallographic Characterization of 1h Pyrimido 4,5 E 1 2 3 Oxadiazine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1H-Pyrimido[4,5-e][1,3,4]oxadiazine derivatives. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the molecular framework.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

Proton NMR (¹H NMR) is instrumental in defining the number and environment of hydrogen atoms within a molecule. The chemical shifts (δ) of protons in pyrimido-oxadiazine systems are influenced by the electronic effects of the fused heterocyclic rings and any substituents present. For instance, protons on the pyrimidine (B1678525) ring typically appear in the aromatic region, with their exact positions dictated by the electron-withdrawing or -donating nature of adjacent groups.

Coupling constants (J), which arise from the interaction of neighboring protons, are invaluable for establishing connectivity. libretexts.org For example, the coupling between vicinal protons (protons on adjacent carbons) can help to delineate the substitution pattern on the pyrimidine ring. libretexts.org The magnitude of the coupling constant often provides stereochemical information. oup.com For example, larger coupling constants (typically 6-8 Hz for vicinal protons on sp³-hybridized carbons and up to 18 Hz for trans-vinylic protons) can indicate specific dihedral angles between coupled protons. libretexts.org

Table 1: Illustrative ¹H NMR Data for a Substituted Pyrimido-oxadiazine Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.50 s -
H-5 7.80 d 8.0
H-6 7.20 t 8.0
H-7 7.95 d 8.0
NH 11.50 br s -

Note: This is a representative table. Actual values will vary depending on the specific substituents and solvent used.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed picture of the carbon skeleton. researchgate.net Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are highly sensitive to the local electronic environment. Carbons in the pyrimidine and oxadiazine rings exhibit characteristic chemical shifts that aid in their assignment. For instance, carbonyl carbons, if present as substituents, will appear significantly downfield (typically >160 ppm).

The combination of ¹H and ¹³C NMR data is often essential for unambiguous structural confirmation. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. organicchemistrydata.org

Table 2: Representative ¹³C NMR Chemical Shifts for a Pyrimido-oxadiazine Core

Carbon Chemical Shift (δ, ppm)
C-2 155.2
C-4 162.5
C-4a 110.8
C-5 136.1
C-6 124.3
C-7 130.5
C-8a 158.9

Note: This is a representative table. Actual values will vary depending on the specific substituents and solvent used.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unravel more complex structures and confirm assignments, a variety of two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling correlations, helping to identify adjacent protons and trace out spin systems within the molecule. sdsu.edu It is particularly useful for establishing the connectivity of protons in the pyrimidine ring and any attached side chains. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. youtube.com By aligning the ¹H and ¹³C spectra, they provide a definitive link between a proton and the carbon to which it is attached, greatly simplifying the assignment of the carbon skeleton. youtube.comslideshare.net

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons that are not observed in HSQC/HMQC spectra. sdsu.edu For example, a correlation between a proton on the pyrimidine ring and a carbon in the oxadiazine ring would provide definitive evidence for the fusion of the two ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. core.ac.uk The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the context of this compound derivatives, IR spectroscopy can confirm the presence of key structural features. For example, the N-H stretching vibration of the amine in the pyrimidine ring typically appears as a sharp band in the region of 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings will give rise to absorptions in the 1400-1650 cm⁻¹ range. researchgate.net The presence of a C-O-C ether linkage in the oxadiazine ring would be indicated by a strong absorption band around 1050-1250 cm⁻¹. researchgate.net

Table 3: Typical IR Absorption Frequencies for a Pyrimido-oxadiazine Derivative

Functional Group Absorption Range (cm⁻¹)
N-H Stretch 3100 - 3500
Aromatic C-H Stretch 3000 - 3100
C=N Stretch 1600 - 1650
C=C Stretch (aromatic) 1400 - 1600
C-O-C Stretch 1050 - 1250

Note: This is a representative table. Actual values will vary depending on the specific molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The fused aromatic system of this compound gives rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of various substituents. researchgate.net For instance, extending the π-system through the addition of chromophoric substituents can lead to a bathochromic (red) shift in the absorption maximum (λ_max). nih.gov The photophysical properties, such as the molar absorptivity (ε), can also be determined from the UV-Vis spectrum, providing insights into the light-absorbing capabilities of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million). sccwrp.org This level of precision allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the calculated masses of possible elemental compositions. nfdi4chem.denfdi4chem.de This technique is crucial for confirming the identity of newly synthesized this compound derivatives and for identifying unknown compounds in complex mixtures. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

The application of single-crystal X-ray diffraction is indispensable for the unequivocal structural elucidation of novel compounds. For derivatives of the 1H-Pyrimido[4,5-e] researchgate.netnih.govresearchgate.netoxadiazine family, this technique has been crucial in confirming the connectivity of the fused ring system and the stereochemical disposition of its substituents.

Confirmation of Molecular Conformation and Stereochemistry

X-ray crystallographic studies on derivatives of the pyrimido[4,5-e] researchgate.netnih.govresearchgate.netoxadiazine core and its analogues have been instrumental in confirming their molecular geometry. For instance, in a series of synthesized pyrimido[4,5-e] researchgate.netnih.govresearchgate.netoxadiazine derivatives, the structures of new compounds were elucidated by their spectral and microanalytical data, laying the groundwork for more detailed crystallographic analysis. researchgate.net

The following table presents representative crystallographic data for a related heterocyclic system, illustrating the type of information obtained from X-ray diffraction studies.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Triazolo-pyridazino-indole Derivative mdpi.comC₁₇H₁₁BrN₄STriclinicP-15.930810.969514.7966100.5098.62103.82

This interactive table provides a summary of the unit cell parameters for a representative related compound, showcasing the precision of X-ray crystallographic data.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystalline lattice is dictated by a variety of non-covalent interactions. X-ray crystallography allows for the detailed analysis of these forces, including hydrogen bonds and π-π stacking, which are crucial for the stability of the crystal structure.

In the crystal structure of the aforementioned triazolo-pyridazino-indole derivative, the supramolecular architecture is controlled by a combination of hydrogen bonds and C-H···π interactions. mdpi.com Specifically, N-H···N hydrogen bonds with a donor-acceptor distance of 2.854(2) Å are observed, alongside weaker C-H···N interactions. mdpi.com The packing of the molecular units is further stabilized by π-π stacking interactions, which are confirmed by the presence of specific shape index and curvedness features on the Hirshfeld surface analysis. mdpi.com

The importance of these intermolecular forces is a recurring theme in the crystal engineering of related heterocyclic systems. The nature and pattern of these interactions can be influenced by the presence of different substituents. For example, the introduction of amine functionalities can lead to the formation of robust hydrogen bonding networks, significantly impacting the crystal packing.

The following table summarizes key intermolecular interactions observed in a related crystal structure, highlighting the distances and angles that define these stabilizing forces.

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
Hydrogen Bond mdpi.comN-H···N0.862.012.854172
Hydrogen Bond mdpi.comN-H···N0.862.433.270160
C-H···π Interaction mdpi.comC-H···Cg(triazole)0.962.43--

This interactive table details the geometric parameters of key intermolecular interactions found in a related heterocyclic crystal structure.

Chemical Reactivity and Post Synthetic Transformations of the 1h Pyrimido 4,5 E 1 2 3 Oxadiazine Core

Nucleophilic Substitution Reactions on the Fused Ring System

The pyrimidine (B1678525) portion of the fused ring system is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as halogens. The positions C5 and C7 of the pyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine core are activated towards nucleophilic aromatic substitution (SNAr).

Research has demonstrated the successful displacement of chloro substituents at these positions by various nucleophiles. For instance, starting from 5,7-dichloro-2-phenyl-1H-pyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine, the chlorine atoms can be sequentially or simultaneously replaced. The reaction with one equivalent of a secondary amine, such as morpholine (B109124) or piperidine, in refluxing ethanol (B145695) selectively substitutes the chlorine at the C7 position. Increasing the stoichiometry of the amine leads to the disubstituted product where both C5 and C7 positions are functionalized.

A key transformation is the reaction with hydrazine (B178648) hydrate, which readily displaces the C7-chloro group to furnish the corresponding 7-hydrazino derivative. researchgate.net This hydrazino intermediate serves as a crucial building block for the construction of further condensed heterocyclic systems.

Table 1: Nucleophilic Substitution Reactions on 2-Phenyl-5,7-dichloropyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine

EntryNucleophileProductYield (%)Ref
1Morpholine (1 eq.)7-Morpholino-5-chloro-2-phenylpyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine75 researchgate.net
2Piperidine (1 eq.)7-Piperidino-5-chloro-2-phenylpyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine78 researchgate.net
3Hydrazine hydrate7-Hydrazino-5-chloro-2-phenylpyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine85 researchgate.net
4Pyrrolidine7-Pyrrolidino-5-chloro-2-phenylpyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine86 nih.gov

Reaction conditions typically involve refluxing in ethanol.

Electrophilic Reactions and Functionalization of Activated Positions

Based on available scientific literature, there are no specific documented examples of electrophilic substitution reactions directly on the 1H-pyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine ring system. The inherent electron-deficient nature of the fused pyrimidine and oxadiazine rings generally deactivates the scaffold towards attack by electrophiles.

Cycloaddition Reactions Involving the Pyrimido[4,5-E]nih.govnih.govresearchgate.netoxadiazine Scaffold

There is currently a lack of reported studies in the scientific literature describing cycloaddition reactions where the 1H-pyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine core itself acts as either the diene or dienophile component.

Ring-Opening and Ring-Contraction/Expansion Rearrangements

The scientific literature reviewed does not provide specific examples of ring-opening or ring-contraction/expansion rearrangements of the 1H-pyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine heterocyclic core under various reaction conditions.

Derivatization for the Construction of Further Condensed and Complex Heterocyclic Architectures

The functionalized 1H-pyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine core is a valuable precursor for synthesizing more complex, fused heterocyclic systems. A prominent example is the construction of nih.govresearchgate.netresearchgate.nettriazolo[4',3':1,2]pyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazines. nih.gov

The synthesis of this tricyclic system is achieved starting from the 7-hydrazino-5-chloro-2-phenylpyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine intermediate. researchgate.net This intermediate undergoes cyclocondensation with various orthoesters, such as triethyl orthoformate or triethyl orthoacetate, to yield the corresponding triazolo-fused products. This reaction proceeds by initial formation of a hydrazone, followed by intramolecular cyclization with the elimination of ethanol to form the stable, aromatic triazole ring. This methodology allows for the introduction of different substituents onto the newly formed triazole ring, enabling the generation of a library of diverse polycyclic heteroaromatic compounds. nih.govresearchgate.net

Table 2: Synthesis of nih.govresearchgate.netresearchgate.nettriazolo[4',3':1,2]pyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazines

EntryReactantProductYield (%)Ref
1Triethyl orthoformate8-Chloro-3-phenyl- nih.govresearchgate.netresearchgate.nettriazolo[4',3':1,2]pyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine75 researchgate.net
2Triethyl orthoacetate8-Chloro-1-methyl-3-phenyl- nih.govresearchgate.netresearchgate.nettriazolo[4',3':1,2]pyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine72 researchgate.net
3Triethyl orthopropionate8-Chloro-1-ethyl-3-phenyl- nih.govresearchgate.netresearchgate.nettriazolo[4',3':1,2]pyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine70 researchgate.net

Starting material for all entries is 7-Hydrazino-5-chloro-2-phenylpyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazine.

Computational Chemistry and Theoretical Investigations of 1h Pyrimido 4,5 E 1 2 3 Oxadiazine

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Stability Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a novel compound like 1H-Pyrimido[4,5-e]oxadiazine, DFT studies would be the foundational step in its computational characterization. Researchers would typically use a functional, such as B3LYP, combined with a basis set (e.g., 6-31G(d,p) or larger) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. From this optimized geometry, key electronic properties like total energy, dipole moment, and the energies of molecular orbitals can be calculated to analyze the molecule's stability and polarity.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

To understand how 1H-Pyrimido[4,5-e]oxadiazine behaves over time and explores different shapes (conformations), researchers would employ Molecular Dynamics (MD) simulations. An MD simulation would model the movement of every atom in the molecule over a set period, from picoseconds to microseconds, by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes. Such simulations provide insight into the flexibility of the pyrimido-oxadiazine ring system and how it might change its shape upon interaction with other molecules or its environment.

Molecular Docking Studies to Understand Potential Ligand-Protein Binding Modes and Interactions at the Molecular Level

If 1H-Pyrimido[4,5-e]oxadiazine were being investigated for potential pharmaceutical applications, molecular docking would be a critical computational technique. This method predicts the preferred orientation of the molecule when bound to a specific protein target. The process involves placing the 3D structure of the compound (the ligand) into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding affinity). The results would reveal potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, offering clues about the molecule's potential mechanism of action as an inhibitor or activator.

Quantum Chemical Calculations for Reactivity Predictions and Reaction Mechanism Energetics

Quantum chemical calculations, including DFT, are essential for predicting the reactivity of a molecule. By analyzing various calculated parameters known as reactivity descriptors, scientists can predict which parts of the 1H-Pyrimido[4,5-e]oxadiazine molecule are most likely to participate in chemical reactions. These descriptors include ionization potential, electron affinity, electronegativity, and global hardness. Furthermore, these methods can be used to model the energetic pathway of a proposed chemical reaction, identifying transition states and calculating activation energies, which helps in understanding how the compound might be synthesized or how it might metabolize.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potential Maps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential, which are prone to electrophilic attack, while blue regions show positive potential, susceptible to nucleophilic attack. For 1H-Pyrimido[4,5-e]oxadiazine, an ESP map would highlight the electron-rich nitrogen and oxygen atoms, predicting how the molecule would interact with other polar molecules or biological targets.

While these computational methods provide a robust framework for analysis, their application to 1H-Pyrimido[4,5-e]oxadiazine remains a prospective endeavor. The absence of published data underscores a unique opportunity for future research to explore and define the computational profile of this novel heterocyclic system.

Conclusion and Future Research Directions in 1h Pyrimido 4,5 E 1 2 3 Oxadiazine Chemistry

Summary of Key Achievements in Synthesis and Structural Characterization

While direct synthetic routes to 1H-Pyrimido[4,5-e] numberanalytics.comnumberanalytics.comresearchgate.netoxadiazine are not yet established in the literature, significant achievements in the synthesis of analogous pyrimidine-fused heterocycles offer valuable insights. The construction of related systems such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-e] numberanalytics.comnumberanalytics.comoxazines often employs multicomponent condensation reactions. numberanalytics.comrsc.org These reactions are advantageous due to their efficiency, often proceeding in a single pot from readily available starting materials. For instance, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved through the three-component condensation of aldehydes, amines, and aminopyrimidine derivatives. rsc.org

A common strategy involves the initial formation of a substituted pyrimidine (B1678525) ring bearing reactive functionalities, which then undergoes cyclization to form the fused ring system. For example, a facile synthesis of an oxazolo researchgate.netmdpi.compyrimidin-2-one and a pyrimido researchgate.netmdpi.comnumberanalytics.comnumberanalytics.comoxazin-2-one was achieved through a controlled two-step procedure involving a reactive p-nitrophenylcarbamate intermediate that cyclizes upon treatment with a base. researchgate.net

The structural characterization of these newly synthesized compounds is typically achieved through a combination of spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. mdpi.com Elemental analysis is also crucial for confirming the empirical formula of the synthesized compounds. mdpi.com In some cases, X-ray crystallography has been employed to unambiguously determine the three-dimensional structure of complex fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidine nucleosides. nih.gov

Unaddressed Challenges and Emerging Opportunities in Synthetic Methodology Development

However, these challenges also present emerging opportunities. There is a growing interest in the development of one-pot, multicomponent reactions for the synthesis of complex heterocycles, as these methods are often more atom-economical and environmentally benign. nih.gov The exploration of novel starting materials and building blocks could also open up new avenues for the synthesis of the 1H-Pyrimido[4,5-e] numberanalytics.comnumberanalytics.comresearchgate.netoxadiazine scaffold. The use of bifunctional reagents that can react sequentially with different parts of the pyrimidine ring could provide a streamlined approach to the construction of this fused system.

Exploration of Novel Reaction Pathways and Catalytic Systems for Sustainable Synthesis

Modern organic synthesis places a strong emphasis on sustainability, and the development of green synthetic methods for heterocyclic compounds is a major research focus. numberanalytics.com The use of alternative energy sources, such as microwave irradiation and ultrasound, has been shown to accelerate reaction rates and improve yields in the synthesis of pyrimidine-fused heterocycles. nih.gov These techniques can often lead to cleaner reactions with shorter reaction times compared to conventional heating methods. nih.gov

The development of novel catalytic systems is another key area of exploration. Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the synthesis of fused pyrimidine systems is an area of active research. numberanalytics.com Furthermore, the use of organocatalysts and biocatalysts is gaining traction as a more sustainable alternative to traditional metal-based catalysts. These catalytic systems can offer high levels of stereoselectivity and enantioselectivity, which is particularly important for the synthesis of chiral molecules with potential biological activity.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is essential for the development of new and improved synthetic methods. The integration of advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can provide valuable insights into the intermediates and transition states involved in a chemical reaction.

In parallel, computational chemistry has become an indispensable tool for studying reaction mechanisms and predicting the properties of new molecules. jchemrev.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been successfully used to study the geometrical and electronic structures of related triazolo pyrimidine derivatives. jchemrev.comjchemrev.com These computational methods can be used to model reaction pathways, calculate activation energies, and predict spectroscopic properties, thereby guiding experimental efforts. jchemrev.comjchemrev.com For the 1H-Pyrimido[4,5-e] numberanalytics.comnumberanalytics.comresearchgate.netoxadiazine system, computational studies could predict its stability, reactivity, and spectral characteristics, providing a theoretical framework to guide its synthesis and characterization.

Outlook for Further Chemical Modifications and Diversification of the 1H-Pyrimido[4,5-e]numberanalytics.comnumberanalytics.comresearchgate.netoxadiazine Scaffold

The 1H-Pyrimido[4,5-e] numberanalytics.comnumberanalytics.comresearchgate.netoxadiazine scaffold represents a novel chemical entity with the potential for a wide range of applications. The ability to introduce various substituents onto this core structure will be crucial for tuning its physicochemical properties and exploring its potential as a new material or therapeutic agent.

Future research will likely focus on developing methods for the selective functionalization of the pyrimidine and oxadiazine rings. This could involve the introduction of a variety of substituents, such as alkyl, aryl, and halogen groups, which can modulate the electronic and steric properties of the molecule. The development of iterative methodologies, where building blocks can be sequentially added to the heterocyclic core, could enable the rapid synthesis of a diverse library of 1H-Pyrimido[4,5-e] numberanalytics.comnumberanalytics.comresearchgate.netoxadiazine derivatives. rsc.org This approach would be invaluable for structure-activity relationship (SAR) studies, which are essential for the discovery of new bioactive compounds. The exploration of this new chemical space holds significant promise for the future of heterocyclic chemistry.

Q & A

Basic Research Questions

Q. What are the key structural features of 1H-Pyrimido[4,5-e][1,3,4]oxadiazine, and how do they influence its reactivity?

  • The compound comprises a fused pyrimidine-oxadiazine ring system (C₅H₄N₄O, MW 136.11 g/mol) with multiple nitrogen atoms and an oxygen atom in the oxadiazine ring. This structure creates electrophilic sites, enabling nucleophilic substitutions or cycloadditions. Characterization via ¹H NMR (e.g., δ 2.24 for CH₃ groups) and IR (C-O stretch at ~1100 cm⁻¹) confirms substituent positioning and tautomeric stability .

Q. What synthetic routes are commonly used to prepare pyrimidooxadiazine derivatives?

  • Derivatives are synthesized via heterocyclization of 5-bromo-2-chloro-6-methyl-4-(1-methylhydrazino)pyrimidine with aroyl halides (e.g., 3-nitrobenzoyl chloride) in refluxing acetonitrile (K₂CO₃ as base), yielding 50–70%. Substitution reactions at the 7-position involve refluxing with secondary amines (e.g., morpholine) in ethanol for 2–3 hours, requiring precise stoichiometry (2.2 mmol amine per 1 mmol substrate) to minimize byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of pyrimidooxadiazine derivatives?

  • Key variables :

  • Solvent : Acetonitrile enhances aroyl halide reactivity compared to DMF .
  • Temperature : Reflux (~82°C for acetonitrile) ensures complete cyclization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers. For amine substitutions, post-reaction aqueous workup removes unreacted reagents .

Q. How should antibacterial activity data discrepancies among derivatives be analyzed?

  • Methodology :

  • Use standardized MIC assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Address contradictions by correlating substituent electronic effects (e.g., nitro groups at the 3-phenyl position in 3f enhance activity (MIC 8 µg/mL) via resonance stabilization) with logP values (HPLC-derived). Cytotoxicity assays (e.g., mammalian cell lines) differentiate selective vs. nonspecific effects .

Q. What analytical strategies resolve conflicting spectral data for tautomeric forms of pyrimidooxadiazines?

  • Approach :

  • Variable-temperature NMR : Observing chemical shift changes (e.g., NH proton δ 7–8 ppm) identifies dominant tautomers.
  • X-ray crystallography : Resolves ambiguity in solid-state structures (e.g., confirmed oxadiazine ring conformation in 3f ) .
  • IR/MS cross-validation : C-O stretches (~1100 cm⁻¹) and molecular ion peaks (e.g., m/z 319 for [M]⁺) validate substituent incorporation .

Q. How can substituent effects on bioactivity be systematically studied?

  • Design framework :

  • Hammett analysis : Introduce electron-withdrawing (-NO₂) or donating (-OCH₃) groups at the 3-phenyl position. Plot σ values against bioactivity (IC₅₀) to establish linear free-energy relationships.
  • SAR trends : Nitro derivatives (e.g., 3f ) exhibit higher antibacterial potency due to increased electrophilicity and membrane penetration, while bulky substituents (e.g., morpholine in 4a ) reduce activity by steric hindrance .

Methodological Tables

Derivative Substituent Yield (%) MIC (µg/mL) Key Spectral Data
3f 3-Nitrophenyl508 (S. aureus)¹H NMR: δ 7.2–8.5 (m, phenyl); IR: 1101 cm⁻¹ (C-O)
4a 7-Morpholino7032 (E. coli)¹H NMR: δ 3.70 (m, CH₂); MS: m/z 325

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.